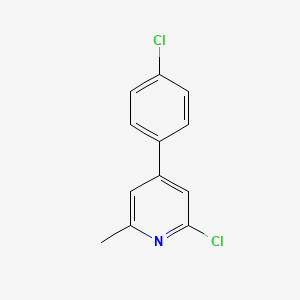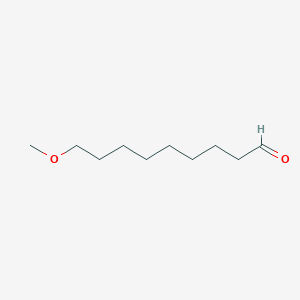
9-methoxynonanal
概要
説明
9-methoxynonanal is an organic compound with the molecular formula C10H20O2. It is a derivative of nonanal, where a methoxy group is attached to the ninth carbon atom of the nonanal chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-methoxynonanal typically involves the methoxylation of nonanal. One common method is the reaction of nonanal with methanol in the presence of an acid catalyst. The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common in these processes.
化学反応の分析
Types of Reactions
9-methoxynonanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 9-Methoxy-nonanoic acid.
Reduction: Reduction of this compound can yield 9-Methoxy-nonanol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the replacement of the methoxy group.
Major Products
Oxidation: 9-Methoxy-nonanoic acid.
Reduction: 9-Methoxy-nonanol.
Substitution: Various substituted nonanal derivatives, depending on the substituent introduced.
科学的研究の応用
9-methoxynonanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It serves as a model compound in studies of aldehyde metabolism and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
作用機序
The mechanism of action of 9-methoxynonanal involves its interaction with various molecular targets. In biological systems, it can act as a substrate for aldehyde dehydrogenase enzymes, leading to its oxidation to 9-Methoxy-nonanoic acid. This process is crucial in the metabolism of aldehydes and their detoxification.
類似化合物との比較
Similar Compounds
Nonanal: The parent compound of 9-methoxynonanal, lacking the methoxy group.
9-Methoxy-nonanol: The reduced form of this compound.
9-Methoxy-nonanoic acid: The oxidized form of this compound.
Uniqueness
This compound is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties. This functional group enhances its reactivity and makes it a valuable intermediate in organic synthesis.
特性
分子式 |
C10H20O2 |
|---|---|
分子量 |
172.26 g/mol |
IUPAC名 |
9-methoxynonanal |
InChI |
InChI=1S/C10H20O2/c1-12-10-8-6-4-2-3-5-7-9-11/h9H,2-8,10H2,1H3 |
InChIキー |
MXBRUXICXRNFPC-UHFFFAOYSA-N |
正規SMILES |
COCCCCCCCCC=O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
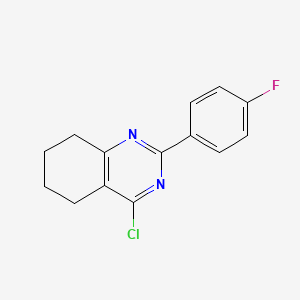
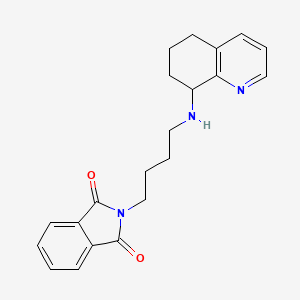
![1-(7-Bromo-benzo[1,3]dioxol-5-yl)-2-methyl-propan-1-ol](/img/structure/B8405478.png)
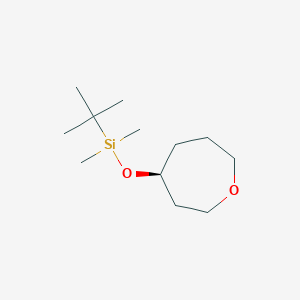
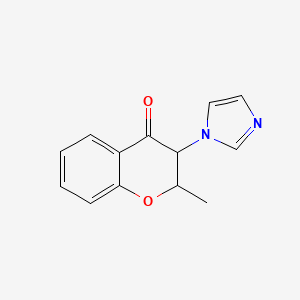
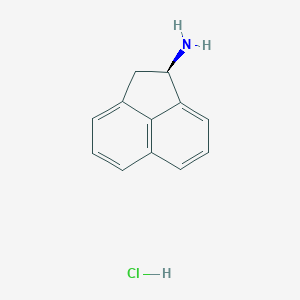
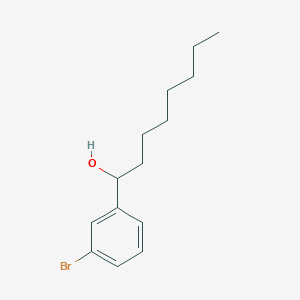
![4-Bromo-[1,1'-biphenyl]-3-amine](/img/structure/B8405542.png)
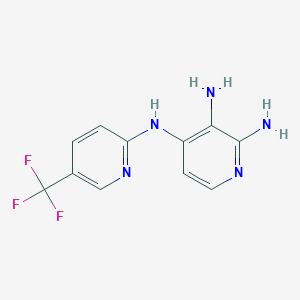

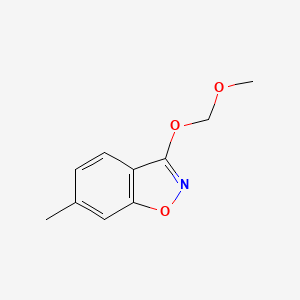
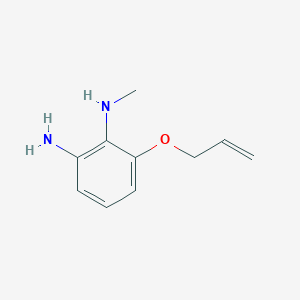
![2, 6-Ethyl-5-[3-nitro-4-[(2-phenylethyl)amino]phenyl]-](/img/structure/B8405565.png)
